6-Nitro-1,3-benzodioxol-5-yl acetate
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Overview
Description
6-Nitro-1,3-benzodioxol-5-yl acetate is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzodioxole, featuring a nitro group at the 6-position and an acetate group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-benzodioxol-5-yl acetate typically involves the nitration of 1,3-benzodioxole followed by acetylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,3-benzodioxol-5-yl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: 6-Amino-1,3-benzodioxol-5-yl acetate.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: 6-Nitro-1,3-benzodioxol-5-ol.
Scientific Research Applications
6-Nitro-1,3-benzodioxol-5-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl acetate depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1,3-benzodioxol-5-yl methanol: Similar structure but with a hydroxyl group instead of an acetate group.
6-Nitro-1,3-benzodioxol-5-yl ethyl acetate: Similar structure but with an ethyl acetate group instead of a methyl acetate group.
Uniqueness
6-Nitro-1,3-benzodioxol-5-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and acetate groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-5(11)16-7-3-9-8(14-4-15-9)2-6(7)10(12)13/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECGMUJJYLXRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281542 |
Source
|
Record name | 6-nitro-1,3-benzodioxol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7107-08-6 |
Source
|
Record name | NSC21910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-1,3-benzodioxol-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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